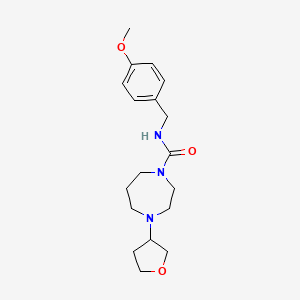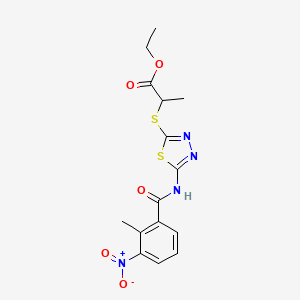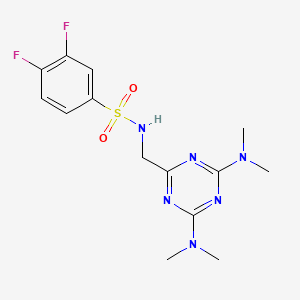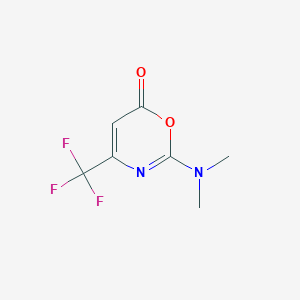
N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as MTCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTCD is a diazepane derivative that has been found to have unique biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Scientific Research Applications
Antiproliferative Effects on Cancer Cells
Research has explored derivatives related to N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide for their antiproliferative activities on cancer cells. For instance, compounds exhibiting structural similarities have been synthesized and tested for their efficacy against melanoma and hematopoietic cell lines. Some of these compounds have shown competitive antiproliferative activities comparable to known cancer treatments like sorafenib, acting as potent and selective inhibitors of specific kinases involved in cancer progression. This highlights the potential of such compounds in cancer treatment strategies (Kim et al., 2011).
Synthetic Chemistry Applications
The chemical backbone of N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide has been utilized in various synthetic applications. For example, the 4-methoxy-α-methylbenzyl group has been introduced as a novel protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions. This signifies its utility in the synthesis of complex organic molecules and potential drug candidates (Yoo et al., 1990).
Novel Synthetic Methodologies
Innovative synthetic methodologies involving compounds related to N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide have been developed. These include the creation of metal carbene precursors for the synthesis of isochromene derivatives, showcasing the versatility of these compounds in organic synthesis. Such methodologies enable the efficient construction of complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals and materials (Ren et al., 2017).
Receptor Ligand Synthesis with Cytotoxic Activity
Derivatives have been synthesized and studied for their high affinity to sigma1 receptors, demonstrating significant cytotoxic activity against human tumor cell lines. This suggests their potential role in the development of new therapeutic agents targeting sigma receptors, which could be beneficial in the treatment of various types of cancer (Geiger et al., 2007).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRMISKEPQFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)


![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)